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molecular formula C14H18N2O5 B8456474 Tert-butyl 2-(4-(methoxycarbonyl)benzoyl)hydrazine carboxylate

Tert-butyl 2-(4-(methoxycarbonyl)benzoyl)hydrazine carboxylate

Cat. No. B8456474
M. Wt: 294.30 g/mol
InChI Key: ONWZSZFPBAGMIW-UHFFFAOYSA-N
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Patent
US08541407B2

Procedure details

Acetyl chloride (11.8 g, 150 mmol) was added at 0° C. to methanol (200 mL) followed by the tert-butyl 2-(4-(methoxycarbonyl)benzoyl)hydrazine carboxylate (12.7 g, 43 mmol) (added as a solid). The reaction mixture was stirred at room temperature for 20 hours. The volatiles were removed in vacuo, affording methyl 4-(hydrazinecarbonyl)benzoate (8 g, 96%). The product was used without further purification. LCMS [M+H]: 195.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C.[CH3:5][O:6][C:7]([C:9]1[CH:25]=[CH:24][C:12]([C:13]([NH:15][NH:16]C(OC(C)(C)C)=O)=[O:14])=[CH:11][CH:10]=1)=[O:8]>CO>[NH:15]([C:13]([C:12]1[CH:24]=[CH:25][C:9]([C:7]([O:6][CH3:5])=[O:8])=[CH:10][CH:11]=1)=[O:14])[NH2:16]

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
12.7 g
Type
reactant
Smiles
COC(=O)C1=CC=C(C(=O)NNC(=O)OC(C)(C)C)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added as a solid)
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N(N)C(=O)C1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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